molecular formula C9H14N2O2 B13799096 6,8-Dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione CAS No. 85106-94-1

6,8-Dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione

Cat. No.: B13799096
CAS No.: 85106-94-1
M. Wt: 182.22 g/mol
InChI Key: DPYORCOVDSHXSN-UHFFFAOYSA-N
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Description

6,8-Dimethyl-6,8-diazabicyclo[322]nonane-7,9-dione is a bicyclic compound with the molecular formula C7H10N2O2 It is known for its unique structure, which includes two nitrogen atoms within a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a diketone in the presence of a catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Scientific Research Applications

6,8-Dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6,8-Dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in cellular pathways. The exact mechanism depends on the context of its application, such as its role in catalysis or its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,8-Diazabicyclo[5.4.0]undec-7-ene: Another bicyclic compound with similar structural features.

    1,5,7-Triazabicyclo[4.4.0]dec-5-ene: Known for its use in organic synthesis as a strong base.

Uniqueness

6,8-Dimethyl-6,8-diazabicyclo[32

Properties

CAS No.

85106-94-1

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

6,8-dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione

InChI

InChI=1S/C9H14N2O2/c1-10-6-4-3-5-7(8(10)12)11(2)9(6)13/h6-7H,3-5H2,1-2H3

InChI Key

DPYORCOVDSHXSN-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCCC(C1=O)N(C2=O)C

Origin of Product

United States

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